N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a 1,2,4-oxadiazole ring and substituted with a 4-methoxyphenyl group. This structural complexity positions it as a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors influenced by aromatic heterocycles .
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-16-8-13-20-23(33)21(26-29-24(30-35-26)17-9-11-19(34-2)12-10-17)14-31(25(20)27-16)15-22(32)28-18-6-4-3-5-7-18/h8-14,18H,3-7,15H2,1-2H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIWWAKLWVVJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with isothiocyanates under acidic or basic conditions.
Introduction of the Thienylmethyl Group: This step involves the alkylation of the quinazolinone core with a thienylmethyl halide in the presence of a base such as potassium carbonate.
Amidation Reaction: The final step involves the reaction of the intermediate product with hexanoyl chloride to form the desired hexanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide exhibit promising anticancer properties. Studies have shown that derivatives of naphthyridine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural features of this compound may enhance its efficacy against certain cancer types.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Compounds containing oxadiazole and naphthyridine moieties have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism of action often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways.
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies reveal that modifications in the naphthyridine core or the introduction of different substituents can significantly alter the compound's potency and selectivity for various biological targets.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of naphthyridine derivatives and tested their anticancer activity against human cancer cell lines. Among these derivatives, one compound closely related to this compound showed significant inhibition of cell growth in breast cancer cells (MCF7) with an IC50 value in the low micromolar range.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of compounds containing oxadiazole rings demonstrated that a derivative of N-cyclohexyl-acetamide exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the incorporation of the oxadiazole moiety was essential for enhancing antimicrobial activity.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit certain enzymes, while the thienylmethyl group may enhance binding affinity to specific receptors. Further studies are needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound’s 1,8-naphthyridine-4-one core distinguishes it from analogues like benzoxazine () or 1,2,3-triazole derivatives (). The naphthyridine system provides extended π-conjugation and basicity, which may enhance binding interactions compared to simpler aromatic systems. In contrast, triazole-based compounds (e.g., 6a–m in ) rely on hydrogen-bonding capabilities from the triazole N–H group, which the oxadiazole lacks .
Substituent Effects
- Nitro-substituted analogues (e.g., 6b) exhibit strong IR absorption at ~1504 cm⁻¹ (asymmetric NO₂ stretch), absent in the methoxy variant .
- Cyclohexylacetamide Side Chain: This substituent increases steric bulk and lipophilicity relative to phenyl or nitrophenyl groups in analogues like 7a (). The cyclohexyl group may reduce crystallinity, enhancing solubility in nonpolar solvents .
Spectroscopic and Physicochemical Properties
Spectroscopic Data
Solubility and Lipophilicity
The cyclohexyl group in the target compound increases logP compared to phenylacetamide derivatives. For instance, 6m (logP ~3.1) is less lipophilic than the target (estimated logP ~4.2), suggesting better blood-brain barrier penetration but poorer aqueous solubility .
Biological Activity
N-cyclohexyl-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests diverse biological activities, particularly in oncology and antimicrobial fields. This article reviews the biological activity of this compound, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group linked to an acetamide moiety and incorporates a naphthyridine core along with oxadiazole and methoxyphenyl substituents. This structural diversity is associated with various biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Naphthyridine Core : Using appropriate precursors to construct the naphthyridine framework.
- Introduction of Oxadiazole : Synthesizing the oxadiazole ring through condensation reactions.
- Final Coupling : Attaching the cyclohexyl and acetamide groups to yield the final product.
Anticancer Properties
Research indicates that compounds similar to N-cyclohexyl derivatives exhibit significant anticancer activity. For instance, studies have shown that derivatives containing oxadiazole moieties can induce apoptosis in cancer cells by modulating cell cycle regulators such as p53 and cdk1. In vitro tests demonstrated selective anti-proliferative effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) without harming normal fibroblasts .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds in the same class have demonstrated efficacy against a range of bacterial strains. In particular, derivatives have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
The proposed mechanism for the anticancer effects involves:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
These mechanisms are supported by molecular docking studies that reveal strong binding affinities to target proteins involved in cell proliferation .
Case Study 1: Anticancer Efficacy
A study evaluated N-cyclohexyl derivatives for their anti-proliferative effects on MCF-7 cells. Results indicated that treatment with these compounds led to:
- Increased expression of p53.
- Down-regulation of cdk1.
These findings suggest a robust mechanism by which these compounds inhibit tumor growth through cell cycle regulation .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives were tested for their antibacterial properties against clinical isolates. The results showed:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| Compound C | P. aeruginosa | 15 |
This data highlights the potential of these compounds as effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
